
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, although the specific compound is not directly mentioned, related compounds have been synthesized and evaluated. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory potency . Similarly, 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were synthesized, and their molecular structures were analyzed using Density Functional Theory (DFT) calculations, which provided insights into their electronic structures and potential interaction sites .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of sulfonamide derivatives have been extensively studied. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl-substituted counterpart were investigated, revealing insights into their packing patterns and intermolecular interactions through Hirshfeld surface analysis . This type of analysis is crucial for understanding how structural variations can influence the physical properties and biological activities of these compounds.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions involving 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, but they do discuss the bioactivity of similar compounds. For instance, the introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was found to enhance COX-2 selectivity, indicating that fluorine substitution can significantly affect the chemical behavior and biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, was shown to increase binding potency towards carbonic anhydrase isozymes compared to non-fluorinated compounds . This suggests that the introduction of fluorine atoms into the benzenesulfonamide scaffold can enhance the affinity for certain biological targets, which is an important consideration for the design of new inhibitors.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Fluorescence Properties
- Photodynamic Therapy Applications : A study highlighted the synthesis and characterization of new benzenesulfonamide derivative groups substituted zinc(II) phthalocyanine, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Bioassay Studies
- Cyclooxygenase-2 Inhibitors : Research on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showed its structure through X-ray crystallography and evaluated its molecular docking within the active site of the cyclooxygenase-2 enzyme. Although this compound exhibited no inhibition potency for cyclooxygenase enzymes, it demonstrates the potential of benzenesulfonamide derivatives in drug development and enzyme inhibition studies (Al-Hourani et al., 2016).
Enzyme Inhibition for Therapeutic Applications
- Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neurodegenerative diseases. Certain compounds demonstrated high-affinity inhibition, suggesting their potential for therapeutic applications (Röver et al., 1997).
Anticancer and Antimicrobial Applications
- Potential Anticancer Agents : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly with their anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, highlight the versatility of benzenesulfonamide derivatives in drug development (Küçükgüzel et al., 2013).
Sensor Applications
- Fluorometric “Turn-off” Sensing for Hg2+ : A study involving a new and non-toxic pyrazoline derivative benzenesulfonamide used for metal ion selectivity based on fluorometric detection demonstrated the compound's efficacy in selectively detecting Hg2+ ions, showcasing the potential of benzenesulfonamide derivatives in environmental sensing and monitoring applications (Bozkurt & Gul, 2018).
Wirkmechanismus
Target of Action
The primary target of the compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is believed to interact with pparγ, potentially influencing the receptor’s activity
Biochemical Pathways
The compound’s interaction with PPARγ suggests it may influence various biochemical pathways related to adipogenesis and glucose metabolism . .
Result of Action
Given its target, it is plausible that the compound could influence adipogenesis and glucose metabolism . .
Eigenschaften
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGUUHXFPFDAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


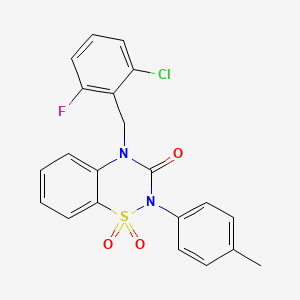
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)
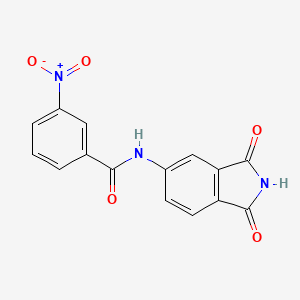
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)
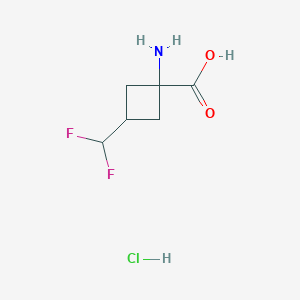
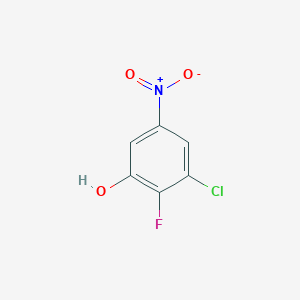
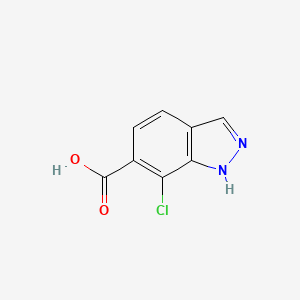
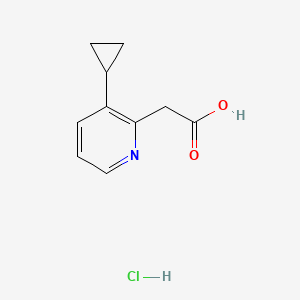
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)